Fmoc-L-Lys (Boc)-OH-13C6,15N2

Quantitative Proteomics SILAC Mass Spectrometry

Fmoc-L-Lys(Boc)-OH-13C6,15N2 delivers a clean M+8 mass shift essential for isotope dilution mass spectrometry (IDMS). Unlike deuterated lysine analogs that introduce chromatographic retention time shifts, uniform ¹³C₆/¹⁵N₂ labeling guarantees co-elution with endogenous target peptides—maximizing quantitation accuracy in LC-MS workflows. Orthogonally protected (Fmoc α-amine, Boc ε-amine) for standard Fmoc-SPPS. Procure this heavy building block to synthesize internal standard peptides for biomarker assay validation, SILAC spike-in controls, and therapeutic protein quantification. Substituting unlabeled Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9) eliminates mass spectrometric differentiation, invalidating quantitative assays.

Molecular Formula C26H32N2O6
Molecular Weight 476.5 g/mol
CAS No. 850080-89-6
Cat. No. B3157533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Lys (Boc)-OH-13C6,15N2
CAS850080-89-6
Molecular FormulaC26H32N2O6
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i8+1,9+1,14+1,15+1,22+1,23+1,27+1,28+1
InChIKeyUMRUUWFGLGNQLI-OYSAUITLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Lys(Boc)-OH-13C6,15N2 (CAS 850080-89-6): Technical Specifications and Procurement Baseline


Fmoc-L-Lys(Boc)-OH-13C6,15N2 is a protected, stable isotope-labeled L-lysine derivative designed as a building block for Fmoc-based solid-phase peptide synthesis (SPPS). This compound is distinguished by its orthogonal protection strategy: the α-amino group is shielded by an Fmoc (9-fluorenylmethoxycarbonyl) moiety, removable under basic conditions, while the ε-amino group is protected by a Boc (tert-butoxycarbonyl) group, cleavable under acidic conditions . The molecule features uniform isotopic labeling, with all six carbon atoms of the lysine backbone present as carbon-13 (¹³C) and both nitrogen atoms in the α- and ε-amino groups present as nitrogen-15 (¹⁵N), resulting in a mass shift of M+8 relative to its unlabeled counterpart . Its primary application is the synthesis of custom, isotopically labeled peptides for use as internal standards in mass spectrometry-based quantitative proteomics and biomarker assays .

Why Unlabeled Fmoc-L-Lys(Boc)-OH Cannot Substitute Fmoc-L-Lys(Boc)-OH-13C6,15N2 in Quantitative Mass Spectrometry Workflows


Substituting this labeled building block with unlabeled Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9) fundamentally fails in any application requiring mass spectrometric differentiation. The unlabeled analog yields peptides indistinguishable in mass-to-charge ratio (m/z) from endogenous target peptides, precluding its use as an internal standard in isotope dilution mass spectrometry (IDMS). Furthermore, other isotopically labeled lysine reagents, such as those employing deuterium (²H), exhibit chromatographic isotope effects causing a retention time shift between labeled and unlabeled peptides, which introduces quantitation variability in LC-MS workflows . The ¹³C₆/¹⁵N₂ labeling scheme in this compound eliminates this chromatographic shift, ensuring co-elution of the internal standard with the target analyte for maximal quantitation accuracy . Generic substitution thus compromises both the validity and precision of quantitative proteomics and pharmacokinetic assays.

Fmoc-L-Lys(Boc)-OH-13C6,15N2: Comparative Quantitative Evidence for Procurement Decision-Making


Isotopic Purity and Mass Shift Specification: ¹³C₆/¹⁵N₂ vs. Alternative Labeling Schemes

The compound is specified with an isotopic enrichment of 98 atom % ¹³C and 98 atom % ¹⁵N . This dual-labeling scheme generates a mass shift of M+8 (8 Daltons) relative to the unlabeled peptide . Alternative heavy lysine labels, such as the single-isotope ¹³C₆ label (M+6) or the deuterated ²H₈ label (M+8), present distinct procurement considerations. Deuterated labels are known to induce a chromatographic isotope effect, causing a retention time shift during reversed-phase LC separation . This shift introduces variability in MS ion suppression and quantitation. The ¹³C₆/¹⁵N₂ label avoids this shift, co-eluting precisely with the light target peptide for consistent ion ratios across the peak .

Quantitative Proteomics SILAC Mass Spectrometry Internal Standard

Chemical Purity Specification: Comparative Assessment for SPPS Efficiency

Commercially available Fmoc-L-Lys(Boc)-OH-13C6,15N2 is offered with a specified chemical purity of 97% (CP) . For comparative reference, the unlabeled analog Fmoc-L-Lys(Boc)-OH (CAS 71989-26-9) is available from major suppliers with a standard purity specification of ≥98.0% (HPLC) . While the labeled compound exhibits a nominally lower purity metric, this is within the expected range for complex isotope-labeled synthesis and is fit-for-purpose for generating internal standards where the absolute quantity is determined by amino acid analysis rather than gravimetric purity. The orthogonal Fmoc/Boc protection strategy is chemically identical to that of the unlabeled building block, ensuring equivalent coupling efficiency in SPPS .

Solid-Phase Peptide Synthesis Peptide Synthesis Chemical Purity

Orthogonal Protection Strategy: Identical Reactivity to Unlabeled Building Block

The Fmoc (base-labile) and Boc (acid-labile) orthogonal protection scheme on Fmoc-L-Lys(Boc)-OH-13C6,15N2 is chemically identical to that of the unlabeled Fmoc-L-Lys(Boc)-OH building block . This ensures identical reactivity and compatibility with standard Fmoc-SPPS protocols. The isotopic substitution with ¹³C and ¹⁵N does not alter the electronic or steric properties of the reactive groups; therefore, the coupling kinetics and deprotection efficiency remain unchanged relative to the unlabeled analog. This chemical equivalence allows for seamless integration into established synthetic workflows without protocol modification, while the isotopic label confers MS differentiation.

Solid-Phase Peptide Synthesis Orthogonal Protection Peptide Coupling

Stability and Storage Requirements: Cold-Chain Procurement Consideration

The compound requires storage at 2-8°C to maintain long-term stability . This cold-chain requirement is consistent with the unlabeled Fmoc-L-Lys(Boc)-OH analog, which also specifies storage at 2-8°C . The melting point for the labeled compound is 130-135 °C (lit.), identical to that reported for the unlabeled analog . The compound is supplied as a solid and is hygroscopic in nature; proper storage in a desiccated environment is recommended to prevent hydrolysis of the Fmoc and Boc protecting groups.

Storage Stability Cold Chain Logistics Peptide Synthesis Reagents

Mass Shift and MS Quantitation: Enabling Multiplexed SILAC and Absolute Quantification

The M+8 mass shift conferred by the uniform ¹³C₆/¹⁵N₂ labeling is a foundational requirement for Stable Isotope Labeling by Amino acids in Cell culture (SILAC) . In SILAC, cells are cultured in media containing either 'light' (¹²C/¹⁴N) or 'heavy' (¹³C/¹⁵N) lysine. The resultant proteins exhibit a predictable +8 Da mass difference per incorporated lysine residue . This mass increment allows for the direct, MS-based relative quantitation of proteins from differentially treated cell populations combined early in the workflow. For absolute quantitation (AQUA), peptides synthesized using this building block serve as ideal internal standards; when spiked at known concentrations, the heavy peptide co-elutes with the endogenous light peptide, and the ratio of their MS1 peak areas provides a precise, matrix-corrected quantitation .

SILAC Quantitative Proteomics LC-MS/MS Internal Standard

Fmoc-L-Lys(Boc)-OH-13C6,15N2: Validated Research and Industrial Application Scenarios


Synthesis of Internal Standard (IS) Peptides for Absolute Quantification (AQUA) in Biomarker Validation

This building block is procured specifically for the solid-phase synthesis of 'heavy' signature peptides. These peptides are exact isotopic analogs of target proteotypic peptides from a protein biomarker. When spiked into biological samples (e.g., plasma, tissue lysate) prior to trypsin digestion and LC-MS/MS analysis, they serve as internal standards that correct for sample preparation variability, ion suppression, and instrument drift. The ¹³C₆/¹⁵N₂ label ensures an M+8 mass shift, cleanly resolved from the endogenous M+0 peptide while co-eluting to share an identical ionization environment .

Preparation of 'Heavy' Labeled Full-Length Proteins as MS Standards for Pharmacokinetic Assays

In bioanalytical laboratories supporting drug development, the compound is used to synthesize longer peptides or, when coupled with cell-free expression or metabolic labeling, to produce intact 'heavy' labeled protein standards. These standards are essential for developing and validating LC-MS/MS assays that measure the concentration of therapeutic proteins or monoclonal antibodies in preclinical and clinical serum samples. As noted in commercial applications, spiking with such heavy standards at the earliest possible stage of sample processing enables accurate quantification .

SILAC Media Supplementation for Comparative Quantitative Proteomics

While the compound itself is a protected amino acid for peptide synthesis, the underlying ¹³C₆/¹⁵N₂-lysine isotopic label is the same heavy label employed in SILAC media. Researchers procuring Fmoc-L-Lys(Boc)-OH-13C6,15N2 may do so to synthesize custom heavy peptides for spike-in controls within SILAC experiments, or to verify the mass shift of their SILAC-labeled peptides. This enables multiplexed comparison of protein expression changes across multiple cellular states or drug treatments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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